Cas no 1069-23-4 (1,5-Hexadiene-3,4-Diol)

1,5-Hexadiene-3,4-Diol 化学的及び物理的性質
名前と識別子
-
- Divinyloxyethane
- hexa-1,5-diene-3,4-diol
- 1,2-Divinyl Glycol
- 3,4-Dihydroxy-1,5-hexadiene
- 1,5-Hexadiene-3,4-diol
- Aldehyde C9
- 4-Dimethoxy-4-Xylene Dimethyl Ether
- Divinyl glycol
- 1,5-Hexadiene-3,4-diol (stabilized with HQ)
- Divinylethylene Glycol
- 3,4-Dihydroxy-1,5-hexadiene (stabilized with HQ)
- Divinylethylene Glycol (stabilized with HQ)
- 1,2-Divinylglycol (stabilized with HQ)
- Diethylene glycol divinyl
- DVG
- 1,5-HEXADIEN-3,4-DIOL
- 3,4-dihydroxy-5-hexadiene
- 1,2-DIVINYLGLYCOL
- Divinylglycol
- NSC-60695
- UNII-Z957Z497HK
- SB18658
- Divinyloxyethane (Divinyl glycol)
- Q27295170
- 1,5-Hexadiene-3,4-diol, containing 200 ppm MEHQ
- AS-11750
- D90954
- DTXSID90871822
- 2-Hydroxymethyl-isonicotinicacidmethylester
- Divinylglykol
- 1,4-diol
- 1,3,4-dihydroxy-
- WLN: 1U1YQYQ1U1
- 1069-23-4
- Z957Z497HK
- SCHEMBL150801
- EINECS 213-955-5
- NS00041906
- FT-0606435
- MFCD00081129
- AKOS015902920
- A801535
- NSC 60695
- NSC60695
- CS-0063395
- AI3-14412
- H0807
- 1,5-HEXADIENE,3,4-DIHYDROXY-
- 3,5-hexadiene
- 1,5-Hexadiene-3,4-diol(stabilizedwithHQ)
- 1,5-Hexadiene-3,4-diol, stabilized with HQ
- KUQWZSZYIQGTHT-UHFFFAOYSA-N
- 1,5-Hexadiene-3,4-Diol
-
- MDL: MFCD00081129
- インチ: 1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2
- InChIKey: KUQWZSZYIQGTHT-UHFFFAOYSA-N
- SMILES: OC(C=C)C(C=C)O
計算された属性
- 精确分子量: 114.06800
- 同位素质量: 114.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 76.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 0.2
- トポロジー分子極性表面積: 40.5A^2
じっけんとくせい
- Color/Form: まだ確定していません。
- 密度みつど: 1.02 g/mL at 25 °C(lit.)
- ゆうかいてん: 14-16 °C (lit.)
- Boiling Point: 198°C(lit.)
- フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >
- Refractive Index: n20/D 1.479(lit.)
- PSA: 40.46000
- LogP: 0.08020
- Solubility: 未確定
1,5-Hexadiene-3,4-Diol Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H227-H302-H311
- Warning Statement: P210-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2810 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: S26-S28-S36/37/39-S45
- RTECS号:MM2100000
-
危険物標識:
- 危险等级:6.1(b)
- HazardClass:6.1(b)
- 安全术语:6.1(b)
- 储存条件:0-10°C
- Packing Group:III
- 包装カテゴリ:III
- Risk Phrases:R23/24/25
- 包装グループ:III
1,5-Hexadiene-3,4-Diol 税関データ
- 税関コード:29053980
- 税関データ:
中国税関コード:
29053980
1,5-Hexadiene-3,4-Diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134035-10g |
1,5-Hexadiene-3,4-diol(stabilizedwithHQ) |
1069-23-4 | 97%,stabilized with HQ | 10g |
¥397.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H92470-5ml |
1,5-Hexadiene-3,4-Diol |
1069-23-4 | 97% | 5ml |
¥288.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H859448-25ml |
1,5-Hexadiene-3,4-Diol |
1069-23-4 | ≥97% | 25ml |
1,318.00 | 2021-05-17 | |
TRC | H293718-100mg |
1,5-Hexadiene-3,4-Diol |
1069-23-4 | 100mg |
$ 65.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1289545-100g |
1,5-Hexadiene-3,4-Diol |
1069-23-4 | 97% | 100g |
$565 | 2023-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134035-100g |
1,5-Hexadiene-3,4-diol(stabilizedwithHQ) |
1069-23-4 | 97%,stabilized with HQ | 100g |
¥2801.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0807-10ml |
1,5-Hexadiene-3,4-Diol |
1069-23-4 | 95.0%(GC),stabilized with HQ | 10ml |
¥870.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134035-5g |
1,5-Hexadiene-3,4-diol(stabilizedwithHQ) |
1069-23-4 | 97%,stabilized with HQ | 5g |
¥186.00 | 2024-08-09 | |
BAI LING WEI Technology Co., Ltd. | J20F842720-25g |
1,5-Hexadiene-3,4-diol(stabilizedwithHQ) |
1069-23-4 | 25g |
¥1848 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | A01396758-5ml |
1,5-Hexadiene-3,4-Diol |
1069-23-4 | 95% | 5ml |
¥1270 | 2023-11-24 |
1,5-Hexadiene-3,4-Diol Suppliers
1,5-Hexadiene-3,4-Diol 関連文献
-
Robert A. Colley,Shao-Min Mai,Colin Booth,Peter M. Budd,Simon Balderson J. Mater. Chem. 1999 9 1661
-
Marco Buccini,Kathryn A. Punch,Belinda Kaskow,Gavin R. Flematti,Brian W. Skelton,Lawrence J. Abraham,Matthew J. Piggott Org. Biomol. Chem. 2014 12 1100
-
Lotfi I. Monser,Gillian M. Greenway Anal. Commun. 1996 33 65
-
Olle Hidest?l,Rui Ding,Ann Almes?ker,Ulf M. Lindstr?m Green Chem. 2005 7 259
-
Ulf M. Lindstr?m,Rui Ding,Olle Hidest?l Chem. Commun. 2005 1773
-
Lotfi I. Monser,Gillian M. Greenway Anal. Commun. 1996 33 65
-
Shao-Min Mai,Robert A. Colley,Jane H. Thatcher,Frank Heatley,Peter M. Budd,Colin Booth J. Mater. Chem. 1996 6 1099
-
Chen-Wei Lin,Sin-Wei Liu,Duen-Ren Hou Org. Biomol. Chem. 2013 11 5292
-
Antonio Evidente Nat. Prod. Rep. 2022 39 1591
-
Chia-Hsiu Chen,Ting-Chun Kuan,Ke-Jhen Lu,Duen-Ren Hou Org. Biomol. Chem. 2010 8 3624
1,5-Hexadiene-3,4-Diolに関する追加情報
Research Brief on 1,5-Hexadiene-3,4-Diol (CAS: 1069-23-4): Recent Advances and Applications in Chemical Biology and Medicine
1,5-Hexadiene-3,4-Diol (CAS: 1069-23-4) is a versatile diol compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging therapeutic applications. The compound's bifunctional structure, featuring two hydroxyl groups on a hexadiene backbone, makes it a valuable intermediate in organic synthesis and drug development.
Recent studies have explored novel synthetic routes for 1,5-Hexadiene-3,4-Diol, with a particular emphasis on green chemistry approaches. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient catalytic asymmetric synthesis method using a chiral palladium complex, achieving high enantioselectivity (up to 98% ee) and yield (92%). This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for its application in chiral drug synthesis. The improved synthetic methodology has significantly enhanced the compound's accessibility for research and development purposes.
In the realm of chemical biology, 1,5-Hexadiene-3,4-Diol has shown promise as a building block for bioactive molecules. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported its incorporation into novel kinase inhibitors, where the diol moiety was found to enhance water solubility while maintaining target affinity. The compound's ability to participate in hydrogen bonding interactions has been exploited in the design of protein-protein interaction inhibitors, particularly in disrupting challenging targets such as the Ras-Raf complex in cancer pathways.
The pharmaceutical potential of 1,5-Hexadiene-3,4-Diol derivatives has been a focus of recent investigations. A preclinical study in the European Journal of Medicinal Chemistry (2023) described a series of derivatives exhibiting potent anti-inflammatory activity through selective COX-2 inhibition, with reduced gastrointestinal toxicity compared to traditional NSAIDs. Another significant development comes from its application in antibiotic adjuvants, where 1,5-Hexadiene-3,4-Diol-based compounds were shown to potentiate the activity of β-lactam antibiotics against resistant bacterial strains by inhibiting metallo-β-lactamases.
Emerging applications in drug delivery systems have also been reported. A 2024 study in Advanced Materials demonstrated the use of 1,5-Hexadiene-3,4-Diol as a crosslinker in pH-responsive hydrogels for controlled drug release. The diol's reactivity allowed for precise tuning of hydrogel properties, enabling sustained release of chemotherapeutic agents in tumor microenvironments while minimizing systemic toxicity. This application capitalizes on the compound's biocompatibility and selective reactivity under physiological conditions.
Despite these advances, challenges remain in fully exploiting 1,5-Hexadiene-3,4-Diol's potential. Current research gaps include the need for more comprehensive toxicological profiles and optimization of its metabolic stability in vivo. Ongoing structure-activity relationship studies aim to address these limitations while expanding the compound's therapeutic applications. The growing body of research suggests that 1,5-Hexadiene-3,4-Diol will continue to be an important scaffold in medicinal chemistry, with potential applications ranging from small molecule therapeutics to biomaterials engineering.
1069-23-4 (1,5-Hexadiene-3,4-Diol) Related Products
- 924-41-4(1,5-Hexadien-3-ol)
- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)
- 1823228-03-0(ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)

